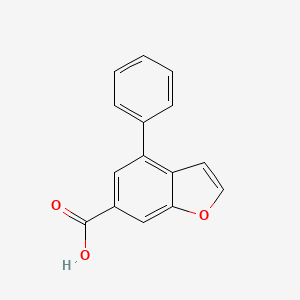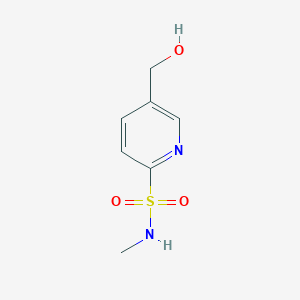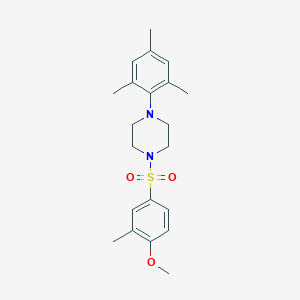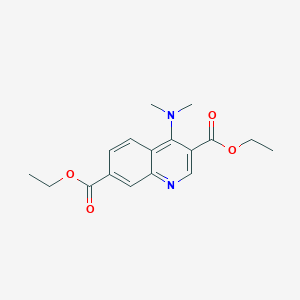![molecular formula C29H23N3O B12126874 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a molecular formula of C({29})H({23})N(_{3})O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(benzyloxy)benzaldehyde and 7-methylindole.
Condensation Reaction: The initial step involves a condensation reaction between 2-(benzyloxy)benzaldehyde and 7-methylindole in the presence of a suitable catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the indoloquinoxaline core structure. This step often requires a strong acid like hydrochloric acid (HCl) or sulfuric acid (H(_2)SO(_4)).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)), resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Reduced indoloquinoxaline compounds.
Substitution: Substituted benzylic derivatives.
Applications De Recherche Scientifique
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with various molecular targets and pathways. These may include:
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: The compound can modulate signaling pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives:
6-(2-Methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties and biological activities.
6-(2-Hydroxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Contains a hydroxy group, which may enhance its solubility and reactivity.
6-(2-Chlorobenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C29H23N3O |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
7-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H23N3O/c1-20-10-9-14-23-27-29(31-25-16-7-6-15-24(25)30-27)32(28(20)23)18-22-13-5-8-17-26(22)33-19-21-11-3-2-4-12-21/h2-17H,18-19H2,1H3 |
Clé InChI |
RUSFRGZPUHFHEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)




![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126834.png)
![1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126836.png)
![4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12126837.png)


![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)


